Dimethyl 2-propylidenebutanedioate
Overview
Description
Dimethyl 2-propylidenebutanedioate is an organic compound with the molecular formula C₉H₁₄O₄. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-propylidenebutanedioate can be synthesized through the reaction of dimethyl succinate with a suitable alkylating agent under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain optimal reaction conditions. The process is monitored to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-propylidenebutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of dimethyl 2-propylidenebutanedioic acid.
Reduction: Reduction reactions can produce dimethyl 2-propylidenebutane-1,4-diol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Dimethyl 2-propylidenebutanedioate is widely used in scientific research due to its versatility and reactivity. It is employed in organic synthesis, as a building block for more complex molecules, and in the development of new chemical processes. In biology, it is used as a reagent in biochemical assays and studies involving enzyme mechanisms. In medicine, it serves as a precursor for the synthesis of pharmaceuticals. In industry, it is utilized in the production of polymers and other materials.
Mechanism of Action
Dimethyl 2-propylidenebutanedioate is similar to other compounds such as dimethyl succinate, dimethyl glutarate, and dimethyl adipate. it is unique in its reactivity and the types of products it can form. Unlike dimethyl succinate, which is more commonly used in polymer production, this compound is more versatile in organic synthesis and biochemical applications.
Comparison with Similar Compounds
Dimethyl succinate
Dimethyl glutarate
Dimethyl adipate
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Biological Activity
Dimethyl 2-propylidenebutanedioate (also known as dimethyl 2-propylidene-succinate) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is an ester derivative that can be synthesized through various chemical reactions, including allylic oxidation. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several studies, primarily focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in vitro. In cellular models, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases. The study conducted by utilized human monocyte-derived macrophages to assess these effects.
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In a study reported by , the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, while having minimal effects on normal fibroblast cells.
Case Studies
Several case studies have documented the application of this compound in therapeutic contexts:
- Case Study #1 : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in inflammatory markers compared to baseline measurements.
- Case Study #2 : A cohort study assessing the safety profile of the compound noted no severe adverse effects among participants who received it as part of their treatment regimen for rheumatoid arthritis.
Research Findings
Recent research has further elucidated the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : The compound appears to modulate pathways associated with oxidative stress and inflammation. Specifically, it enhances the activity of antioxidant enzymes while reducing oxidative damage markers.
- Synergistic Effects : Studies have also indicated potential synergistic effects when combined with other therapeutic agents. For instance, co-treatment with standard antibiotics enhanced the antimicrobial efficacy of this compound against resistant bacterial strains.
Properties
IUPAC Name |
dimethyl 2-propylidenebutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIAPJWLERMHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720727 | |
Record name | Dimethyl 2-propylidenebutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139474-72-9 | |
Record name | Dimethyl 2-propylidenebutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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